N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide
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Overview
Description
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multi-step chemical reactions. One common approach is the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carboximidamide with hydroxylating agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the synthesis of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of organic materials and bioactive molecules.
Mechanism of Action
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is compared with other similar compounds, such as pyrrolopyrazine derivatives. While both compounds share the pyrrolopyridine scaffold, N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is unique in its hydroxylated structure, which contributes to its distinct biological activities.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives
1H-pyrrolo[2,3-b]pyridine derivatives
Other hydroxylated pyrrolopyridine derivatives
This comprehensive overview highlights the significance of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide in scientific research and its potential applications in various fields
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12) |
InChI Key |
UOANIHOZADYOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(=NO)N |
Origin of Product |
United States |
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